A Technical Guide to the Natural Occurrence and Significance of Cyclohex-2-ene-1,4-diol Derivatives
A Technical Guide to the Natural Occurrence and Significance of Cyclohex-2-ene-1,4-diol Derivatives
Abstract
The cyclohex-2-ene-1,4-diol scaffold is a structurally significant chiral synthon that serves as a core component in a variety of naturally occurring molecules and as a versatile building block in synthetic organic chemistry. While the parent diol itself is not frequently isolated from natural sources, its derivatives are found across diverse biological taxa, including plants, fungi, and bacteria. These compounds often exhibit potent and varied biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and herbicidal properties. This technical guide provides a comprehensive overview of the natural occurrence of cyclohex-2-ene-1,4-diol derivatives, delves into their primary biosynthetic origins via pathways such as the shikimate pathway, and outlines robust methodologies for their extraction, isolation, and characterization. Furthermore, we explore the therapeutic potential and established structure-activity relationships of these compounds, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
The cyclohexene ring system is a ubiquitous structural motif in natural products, lending itself to a vast array of chemical and stereochemical diversity. Among these, derivatives containing the cyclohex-2-ene-1,4-diol core are of particular interest to the scientific community. This specific arrangement of a double bond and two hydroxyl groups provides a rigid, stereochemically defined scaffold that is crucial for the biological function of many complex molecules. These chiral structures are highly valued as intermediates for the synthesis of physiologically active materials and useful chiral elements[1].
This guide moves beyond a simple cataloging of compounds. As a senior application scientist, the goal is to provide a deeper understanding of the causality behind the natural synthesis and function of these derivatives. We will explore the intricate enzymatic machinery that nature employs to construct this scaffold, primarily through the shikimate pathway, and discuss how this biosynthetic understanding can inform both discovery and synthetic efforts. For drug development professionals, the potent biological activities exhibited by these molecules, such as the anticancer and antiplasmodial effects of certain cyclohexenone derivatives, present exciting opportunities for new therapeutic leads[2]. This document is structured to serve as a foundational resource, bridging the gap between the natural world and the laboratory to accelerate innovation.
Section 1: Natural Sources and Major Classes of Derivatives
Cyclohex-2-ene-1,4-diol derivatives are not confined to a single class of natural products but are found within several major biosynthetic families. Their distribution across plants, fungi, and bacteria underscores the convergent evolution of this valuable chemical scaffold.
Cannabinoids and Terpenoids in Plants
Perhaps the most widely recognized natural product containing a functionalized cyclohex-2-ene ring is Cannabidiol (CBD), isolated from Cannabis sativa[3]. Its formal IUPAC name, 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol, explicitly identifies the cyclohex-2-ene moiety as the core of its terpenoidal portion[3]. While the diol is phenolic in this case, the underlying carbocyclic structure is a testament to the prevalence of this scaffold in complex plant lipids. Various strains of cannabis produce a wide array of such cannabinoids, showcasing nature's ability to generate structural diversity around this core[3].
Microbial Metabolites: Gabosines and Beyond
Microorganisms, particularly actinomycete bacteria of the genus Streptomyces, are prolific sources of unique bioactive compounds. Among these are the gabosines, which are characterized as hydroxylated branched cyclohexanone derivatives[1][4]. These "ketocarbasugars" are structurally similar to carbohydrates and represent a significant class of microbial metabolites built upon a cyclohexane framework[4]. Fungi are also key producers. For instance, Pseudohygrophorones, the first naturally occurring alkyl cyclohexenones from a fungal source, were isolated from the fruiting bodies of the basidiomycete Hygrophorus abieticola[2].
Plant-Derived Cyclohexenones and Polyketides
Many plant-derived compounds feature a cyclohexenone or related oxidized form of the diol.
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Peperomia Species: Plants of the Peperomia genus are rich sources of 2-acylcyclohexane-1,3-diones, which are bioactive polyketides[5]. These compounds exhibit significant antifungal, antimicrobial, and cytotoxic activities against cancer cell lines[5].
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Lannea schimperi : The stem bark and roots of this plant yield a suite of alkenyl cyclohexenones and cyclohexenols[2]. Some of these compounds have demonstrated promising antiplasmodial activity, making them potential leads for antimalarial drug discovery[2].
Table 1: Selected Naturally Occurring Cyclohexene Derivatives and Their Biological Significance
| Compound Class / Example | Specific Compound(s) | Natural Source(s) | Reported Biological Activity | Reference(s) |
| Cannabinoids | Cannabidiol (CBD) | Cannabis sativa | Anticonvulsant, Antimicrobial (Gram-positive bacteria) | [3] |
| Alkyl Cyclohexenones | Pseudohygrophorones A₁₂ & B₁₂ | Hygrophorus abieticola (Fungus) | Antitumor, Antiplasmodial, Antileishmanial | [2] |
| Alkenyl Cyclohexenols | 5-[alkenyl]-4,5-dihydroxycyclohex-2-enones | Lannea schimperi (Plant) | Cytotoxicity, Antiplasmodial | [2] |
| Polyketides | Alatanones, Trineurones | Peperomia alata, P. trineura | Antifungal, Antimicrobial, Anticancer | [5] |
| Carbasugars | Gabosines A-K | Streptomyces sp. (Bacteria) | Glycosidase inhibition potential | [4] |
Section 2: Biosynthetic Pathways
Understanding the biosynthesis of cyclohex-2-ene-1,4-diol derivatives is fundamental to appreciating their natural diversity and for harnessing these pathways in synthetic biology applications. The shikimate pathway is the central metabolic route responsible for their formation in microorganisms and plants[6].
The Shikimate Pathway: A Gateway to Cyclohexene Scaffolds
The shikimate pathway links the primary metabolism of carbohydrates to the synthesis of aromatic compounds[6]. It commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway[7]. This seven-step enzymatic sequence produces chorismate, the common precursor to the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast number of secondary metabolites[6].
Crucially, several intermediates of this pathway are themselves functionalized cyclohexene derivatives. Shikimate, the namesake of the pathway, is a cyclohexene carboxylic acid with three hydroxyl groups. Chorismate features a di-oxygenated cyclohexadiene ring. These intermediates serve as branch points for the biosynthesis of a wide range of natural products[6].
Enzymatic Modifications to the Core Scaffold
The formation of the specific cyclohex-2-ene-1,4-diol structure from shikimate pathway intermediates involves a series of downstream enzymatic modifications. While pathways can vary significantly between organisms, the key transformations generally include:
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Decarboxylation: Removal of the carboxylic acid group, often a key step in diverting intermediates from primary to secondary metabolism.
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Hydroxylation/Dehydroxylation: Cytochrome P450 monooxygenases and other hydroxylases can introduce or remove hydroxyl groups at specific positions.
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Reduction/Oxidation: Dehydrogenases and reductases are critical for interconverting ketones and alcohols, thereby establishing the final diol or cyclohexenone functionality.
-
Glycosylation and Acylation: Glycosyltransferases and acyltransferases can further modify the core, altering its solubility, stability, and biological activity.
The precise combination and sequence of these enzymatic reactions, governed by the genetic makeup of the producing organism, leads to the vast diversity of naturally occurring cyclohexene derivatives.
Section 3: Methodologies for Isolation and Characterization
The successful study of natural products hinges on robust and efficient protocols for their extraction, purification, and structural elucidation. The methodologies described here represent a self-validating workflow for isolating cyclohex-2-ene-1,4-diol derivatives.
General Extraction and Purification Protocol
The choice of solvent and chromatographic technique is critical and depends on the polarity of the target compounds. The following protocol is a generalized workflow adaptable for many plant and fungal sources.
Step-by-Step Methodology:
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Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., plant leaves, fungal mycelia) to remove water and grind to a fine powder to maximize surface area for extraction.
-
Solvent Extraction:
-
Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexanes to remove lipids and waxes.
-
Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is often effective for extracting cyclohexene derivatives[5]. Macerate the powdered sample in the solvent for 24-48 hours with agitation.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue 2-3 times to ensure complete extraction.
-
-
Solvent Partitioning:
-
Combine the medium-polarity extracts and concentrate under reduced pressure using a rotary evaporator.
-
Resuspend the crude extract in a methanol/water mixture and perform a liquid-liquid partition against hexanes to remove any remaining non-polar contaminants.
-
-
Chromatographic Purification:
-
Subject the dried polar extract to column chromatography over silica gel[1].
-
Elute the column with a solvent gradient, typically starting with hexanes and gradually increasing the proportion of ethyl acetate[5]. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
Final Purification: For high purity, subject the semi-purified fractions to High-Performance Liquid Chromatography (HPLC), often using a C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase.
Spectroscopic Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and molecular formula (via High-Resolution MS) of the compound[2]. Fragmentation patterns can offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present, such as the characteristic broad O-H stretch for hydroxyl groups and the C=C stretch for the alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
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¹H NMR: Determines the number and connectivity of protons. The chemical shifts and coupling constants of the olefinic and carbinol protons are diagnostic for the cyclohex-2-ene-1,4-diol core.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., sp² carbons of the double bond, sp³ carbons bearing hydroxyl groups).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.
-
Section 4: Biological Activities and Therapeutic Potential
The structural features of cyclohex-2-ene-1,4-diol derivatives make them potent modulators of various biological targets. Their rigid conformation and stereochemically defined hydroxyl groups allow for specific interactions with enzyme active sites and cellular receptors.
Spectrum of Bioactivities
As highlighted in Table 1, the range of activities is broad.
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Antimicrobial Activity: Cannabidiol shows potent activity against Gram-positive bacteria by disrupting their cell membranes[3]. Polyketides from Peperomia also display significant antifungal and antimicrobial properties[5].
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Anticancer and Cytotoxic Activity: Many cyclohexenone derivatives have been investigated for their anticancer properties[2][8]. The 5-[alkenyl]-4,5-dihydroxycyclohex-2-enone mixture from L. schimperi exhibited good in vitro cytotoxicity against the Chinese Hamster Ovarian cell line[2].
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Herbicidal Activity: The 2-acyl-cyclohexane-1,3-diones are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides[5].
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is crucial for drug development. Studies on the HPPD inhibitory activity of 2-acyl-cyclohexane-1,3-diones have provided key insights[5].
-
A 1,3-dione feature was found to be essential for HPPD inhibition.
-
The length of the alkyl side chain was critical, with an 11-carbon chain showing optimal activity.
-
The presence of additional double bonds or hydroxyl groups on the cyclohexane ring generally decreased inhibitory activity[5].
These findings demonstrate that while the core scaffold is important, peripheral modifications play a fine-tuning role in target engagement and potency. This principle is a cornerstone of medicinal chemistry and guides the synthesis of more effective analogues.
Conclusion
The cyclohex-2-ene-1,4-diol framework and its naturally occurring derivatives represent a rich and underexplored area of chemical biology. Sourced from a wide range of organisms and biosynthesized primarily via the versatile shikimate pathway, these compounds exhibit a remarkable spectrum of biological activities with significant therapeutic potential. The methodologies for their isolation and characterization are well-established, paving the way for further discovery. For researchers and drug development professionals, these natural products offer not only direct leads for new medicines but also serve as inspirational blueprints for the design of novel synthetic molecules. Future research, combining genome mining of biosynthetic pathways with advanced analytical techniques, will undoubtedly uncover new derivatives and new biological functions associated with this privileged scaffold.
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